molecular formula C15H18BrNO2 B2518131 2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide CAS No. 2175978-81-9

2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

Cat. No.: B2518131
CAS No.: 2175978-81-9
M. Wt: 324.218
InChI Key: SCLINUZLWACTMQ-UHFFFAOYSA-N
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Description

2-bromo-N-{7-oxaspiro[35]nonan-1-yl}benzamide is a synthetic organic compound characterized by the presence of a bromine atom, a spirocyclic nonane ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves the reaction of 2-bromobenzoyl chloride with 7-oxaspiro[3.5]nonan-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the benzamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of the original compound.

    Oxidation Reactions: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction Reactions: Products typically include primary or secondary amines.

Scientific Research Applications

2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure may enhance its binding affinity and selectivity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide: Similar structure but with the bromine atom at a different position on the benzene ring.

    2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide: Similar structure but with a chlorine atom instead of bromine.

  • **2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}acetam

Properties

IUPAC Name

2-bromo-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO2/c16-12-4-2-1-3-11(12)14(18)17-13-5-6-15(13)7-9-19-10-8-15/h1-4,13H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLINUZLWACTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=CC=CC=C3Br)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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